Cas no 102014-39-1 (Benzenesulfonic acid, 5-hydroxy-2-methyl-)
Benzenesulfonic acid, 5-hydroxy-2-methyl-, is a sulfonated aromatic compound characterized by the presence of a hydroxyl and a methyl group on the benzene ring. This structure imparts unique solubility and reactivity properties, making it valuable in organic synthesis and industrial applications. The hydroxyl group enhances its ability to participate in hydrogen bonding, while the sulfonic acid moiety provides strong acidity, useful in catalysis and as an intermediate in dye and surfactant production. Its stability under various conditions and compatibility with multiple solvents further broaden its utility. The compound's well-defined chemical properties ensure consistent performance in specialized formulations and synthetic processes.

102014-39-1 structure
Product name:Benzenesulfonic acid, 5-hydroxy-2-methyl-
Benzenesulfonic acid, 5-hydroxy-2-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonic acid, 5-hydroxy-2-methyl-
- 5-hydroxy-2-methylbenzenesulfonic acid
- p-Cresol-3-sulfonic acid
- 2-Methyl-5-hydroxybenzenesulfonic acid
- o-Toluenesulfonic acid, 5-hydroxy-
- CEA01439
- 5-Hydroxy-2-methylbenzene-1-sulfonic acid
- DTXSID40597626
- 5-Hydroxy-o-toluenesulfonic acid
- UNII-8DY26DR678
- 8DY26DR678
- EN300-7493650
- 4-Kresol-3-Sulfonsaure
- SCHEMBL121153
- Q27270239
- YWHXPJLWNXLVHP-UHFFFAOYSA-N
- 102014-39-1
-
- Inchi: InChI=1S/C7H8O4S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4,8H,1H3,(H,9,10,11)
- InChI Key: YWHXPJLWNXLVHP-UHFFFAOYSA-N
- SMILES: CC1=C(C=C(C=C1)O)S(=O)(=O)O
Computed Properties
- Exact Mass: 188.01433g/mol
- Monoisotopic Mass: 188.01433g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83Ų
- Molecular Weight: 188.2g/mol
- XLogP3: 0.7
Experimental Properties
- PSA: 82.98000
- LogP: 2.02810
Benzenesulfonic acid, 5-hydroxy-2-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7493650-0.05g |
5-hydroxy-2-methylbenzene-1-sulfonic acid |
102014-39-1 | 95% | 0.05g |
$567.0 | 2024-05-23 | |
Enamine | EN300-7493650-10.0g |
5-hydroxy-2-methylbenzene-1-sulfonic acid |
102014-39-1 | 95% | 10.0g |
$9177.0 | 2024-05-23 | |
1PlusChem | 1P0006SZ-2.5g |
Benzenesulfonic acid, 5-hydroxy-2-methyl- |
102014-39-1 | 95% | 2.5g |
$5232.00 | 2023-12-27 | |
1PlusChem | 1P0006SZ-100mg |
Benzenesulfonic acid, 5-hydroxy-2-methyl- |
102014-39-1 | 95% | 100mg |
$977.00 | 2023-12-27 | |
1PlusChem | 1P0006SZ-250mg |
Benzenesulfonic acid, 5-hydroxy-2-methyl- |
102014-39-1 | 95% | 250mg |
$1368.00 | 2023-12-27 | |
Enamine | EN300-7493650-2.5g |
5-hydroxy-2-methylbenzene-1-sulfonic acid |
102014-39-1 | 95% | 2.5g |
$4183.0 | 2024-05-23 | |
Enamine | EN300-7493650-1.0g |
5-hydroxy-2-methylbenzene-1-sulfonic acid |
102014-39-1 | 95% | 1.0g |
$2134.0 | 2024-05-23 | |
Enamine | EN300-7493650-5.0g |
5-hydroxy-2-methylbenzene-1-sulfonic acid |
102014-39-1 | 95% | 5.0g |
$6190.0 | 2024-05-23 | |
1PlusChem | 1P0006SZ-5g |
Benzenesulfonic acid, 5-hydroxy-2-methyl- |
102014-39-1 | 95% | 5g |
$7713.00 | 2023-12-27 | |
1PlusChem | 1P0006SZ-1g |
Benzenesulfonic acid, 5-hydroxy-2-methyl- |
102014-39-1 | 95% | 1g |
$2700.00 | 2023-12-27 |
Benzenesulfonic acid, 5-hydroxy-2-methyl- Related Literature
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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